BenchChemオンラインストアへようこそ!

N-[(1H-imidazol-5-yl)methyl]anilinehydrochloride

TAAR1 Binding affinity Imidazole GPCR ligands

N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride (also named N-(1H-imidazol-5-ylmethyl)aniline hydrochloride, CAS 87471‑87‑2) is a small‑molecule imidazole‑aniline hybrid that acts as a trace amine‑associated receptor 1 (TAAR1) ligand. Its free base (C₁₀H₁₁N₃, MW 173.21) exhibits a computed XLogP3 of 1.6, two hydrogen‑bond donors and two acceptors, and a topological polar surface area of 40.7 Ų, indicating favourable drug‑like properties.

Molecular Formula C10H12ClN3
Molecular Weight 209.67 g/mol
Cat. No. B7451190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1H-imidazol-5-yl)methyl]anilinehydrochloride
Molecular FormulaC10H12ClN3
Molecular Weight209.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NCC2=CN=CN2.Cl
InChIInChI=1S/C10H11N3.ClH/c1-2-4-9(5-3-1)12-7-10-6-11-8-13-10;/h1-6,8,12H,7H2,(H,11,13);1H
InChIKeyHOZUCSMFRJPBDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride – Overview for TAAR1‑focused procurers


N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride (also named N-(1H-imidazol-5-ylmethyl)aniline hydrochloride, CAS 87471‑87‑2) is a small‑molecule imidazole‑aniline hybrid that acts as a trace amine‑associated receptor 1 (TAAR1) ligand [1]. Its free base (C₁₀H₁₁N₃, MW 173.21) exhibits a computed XLogP3 of 1.6, two hydrogen‑bond donors and two acceptors, and a topological polar surface area of 40.7 Ų, indicating favourable drug‑like properties [2]. The hydrochloride salt form improves aqueous solubility and storage stability, making it a convenient tool compound for in‑vitro pharmacology and a versatile intermediate for further medicinal‑chemistry exploration.

Why N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride cannot be freely replaced by other imidazole‑aniline analogs


Subtle changes in the imidazole‑aniline scaffold dramatically alter TAAR1 affinity, functional efficacy, and off‑target selectivity. The evolution from early 2‑benzyl‑imidazoline screening hits to the clinical candidate RO5073012 required iterative optimisation of the benzyl linker, imidazole substitution pattern, and N‑alkylation to overcome poor selectivity against adrenergic α₂ receptors [1]. Consequently, seemingly minor structural analogues—isomeric imidazol‑4‑ylmethyl vs. imidazol‑5‑ylmethyl attachments, or N‑unsubstituted vs. N‑isopropyl variants—display non‑interchangeable pharmacological profiles. Procuring the specific N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride ensures reproducibility of published binding data and enables direct SAR comparisons within the established TAAR1 ligand series.

Quantitative differentiation evidence for N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride versus its closest analogs


TAAR1 binding affinity: head‑to‑head Ki comparison with the optimized lead RO5073012

In the same radioligand‑displacement assay (displacement of (S)-4-(2,4-difluorophenyl-3‑tritio)-4,5-dihydro‑2‑oxazolamine from human TAAR1 expressed in HEK293 cells, 90 min incubation), N-(1H-imidazol-5-ylmethyl)aniline exhibits a Ki of 65 nM, whereas the Roche‑optimized TAAR1 partial agonist RO5073012 (4‑chlorophenyl)-(1H-imidazol-4-ylmethyl)-isopropyl‑amine) achieves a Ki of 5.8 nM [1][2]. The 11‑fold lower affinity of the target compound is consistent with its simpler, unoptimised scaffold, making it a useful reference point for SAR studies that aim to track affinity gains from N‑alkylation, phenyl‑ring chlorination, and imidazole‑regioisomer variation.

TAAR1 Binding affinity Imidazole GPCR ligands

Physicochemical differentiation: lipophilicity and hydrogen‑bonding capacity versus RO5073012

The target compound’s free base has a computed XLogP3 of 1.6 and exposes two hydrogen‑bond donors (imidazole NH, aniline NH), while RO5073012 bears a 4‑chlorophenyl and an N‑isopropyl substituent that raise its estimated logD₇.₄ to ≈3.1 and eliminate one H‑bond donor [1][2]. Although an exact experimental logD for RO5073012 is not available in the public domain, the structural differences predict at least a 1.5‑log‑unit increase in lipophilicity for the lead compound. The lower lipophilicity and additional H‑bond donor of N-(1H-imidazol-5-ylmethyl)aniline predict superior aqueous solubility and reduced non‑specific binding, which can be advantageous in biochemical assays where high solvent exposure is needed.

Lipophilicity Drug‑like properties Solubility

Selectivity window: TAAR1 vs. adrenergic α₂ receptor inferred from SAR progression

The Roche optimisation program explicitly documents that early imidazole‑aniline analogs lacking the optimised N‑isopropyl‑4‑chlorophenyl motif displayed insufficient selectivity against the adrenergic α₂ receptor (ADRA2A). The target compound, being the simplest 5‑aminomethyl‑imidazole aniline in the series, is therefore hypothesized to exhibit a low TAAR1/ADRA2A selectivity ratio, whereas RO5073012 achieves a 140‑fold selectivity window over β₂ adrenergic receptor and similar selectivity over α₂ receptors [1]. Quantitative selectivity data for the target compound itself are not publicly available, but its position in the SAR series makes it a valuable negative control for selectivity‑focused assays.

Selectivity Adrenergic α₂ receptor Off‑target profiling

Recommended procurement scenarios for N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride


TAAR1 SAR reference compound for affinity‑gain quantification

Use the target compound as the unoptimised baseline in concentration–response series alongside RO5073012. The 11‑fold Ki difference reported under identical assay conditions [1] allows direct measurement of affinity contributions from the 4‑chlorophenyl and N‑isopropyl substituents, providing a quantitative SAR benchmark for novel TAAR1 ligand design.

Selectivity‑floor control in off‑target profiling panels

Include N-(1H-imidazol-5-ylmethyl)aniline hydrochloride as a low‑selectivity control when screening imidazole‑based TAAR1 agonists against adrenergic α₂ and β₂ receptor panels. Its inferred poor selectivity [1] establishes the baseline from which selectivity improvements of >100‑fold are measured, enabling rigorous evaluation of newly designed analogues.

Hydrophilic scaffold for biochemical and biophysical assays

Exploit the compound’s low computed lipophilicity (XLogP3 = 1.6) [2] to formulate high‑concentration stock solutions in aqueous buffers, minimising solvent‑induced artefacts in fluorescence‑based or label‑free binding assays (e.g., SPR, ITC) where DMSO tolerance is limited.

Quote Request

Request a Quote for N-[(1H-imidazol-5-yl)methyl]anilinehydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.